Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Electrochromic Materials Smart Windows Molecular Switches

Choose this compound for unmatched 4,4'-substitution benefits: faster electrochromic response & higher stability than 3,3' or tetra-ester analogues. Its robust photoswitching enables reliable photoresponsive MOFs and smart windows. Procure with confidence for R&D scale-up, backed by quantified thermal safety data.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
CAS No. 5320-91-2
Cat. No. B1269068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzobenzene-4,4'-dicarboxylic Acid Dimethyl Ester
CAS5320-91-2
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3
InChIKeyPSNNNVCIKCUWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (CAS 5320-91-2): A Versatile Photoactive Building Block for Advanced Materials


Azobenzene-4,4'-dicarboxylic acid dimethyl ester (CAS 5320-91-2) is an organic compound with the molecular formula C16H14N2O4 and a molar mass of 298.29 g/mol. It is a derivative of azobenzene, featuring two carboxylic acid ester groups at the para positions of the benzene rings. This compound is characterized by its reversible trans-cis photoisomerization capability upon exposure to UV or visible light , making it a valuable building block for the synthesis of photoresponsive materials, metal-organic frameworks (MOFs), and electrochromic devices [1]. Its physical properties include a melting point of 240 °C and a predicted density of 1.20±0.1 g/cm³ .

Why Generic Substitution of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester Fails: The Critical Role of Substitution Pattern in Performance


Substituting Azobenzene-4,4'-dicarboxylic acid dimethyl ester (an ADDED) with a positional isomer like a 3,3'-dicarboxylic acid dialkyl ester derivative (ADADE) or a derivative with a different number of ester groups (ATFAED) is not straightforward, as the substitution position profoundly influences the material's electrochemical and electrochromic properties. Research demonstrates that the 4,4'-substitution pattern (ADDEDs) yields superior electrochromic stability and faster response times compared to the 3,3'-analogues (ADADEs) and tetracarboxylic ester derivatives (ATFAEDs) [1]. Furthermore, the photoisomerization behavior of the azobenzene core is highly dependent on its environment and the specific substituents, as evidenced by the drastically different cis/trans ratios observed for diethyl ester analogues in confined zeolite environments [2]. Therefore, the precise molecular structure is not a trivial detail but a key determinant of the functional performance in advanced applications, making direct substitution with a similar-looking analogue a high-risk decision for achieving desired material properties.

Quantitative Differentiation of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester Against Key Analogs


Superior Electrochromic Stability and Response Time vs. Positional Isomers

Azobenzene-4,4'-dicarboxylic acid dimethyl ester, as a representative of azobenzene-4,4′-dicarboxylic acid dialkyl ester derivatives (ADDEDs), exhibits significantly better electrochromic performance compared to its positional isomers (ADADEs) and derivatives with a higher number of ester groups (ATFAEDs). A direct comparative study established a clear performance ranking for stability and response time: ADDEDs > ATFAEDs > ADADEs [1].

Electrochromic Materials Smart Windows Molecular Switches

Defined Electrochromic Device Performance: Color Change and Switching Voltage

Electrochromic devices (ECDs) fabricated using azobenzene-4,4′-dicarboxylic acid dialkyl ester derivatives (ADDEDs), which include the target dimethyl ester, exhibit a specific and quantifiable electrochromic response. These devices demonstrate a distinct color change from colorless (bleached state) at 0.0 V to magenta (colored state) upon application of ±3.0 V [1].

Electrochromic Devices Displays Optical Memory

Faster Photoswitching Kinetics vs. Stilbene Analogues

In a direct comparison of photoisomerizable linkers for MOFs and smart materials, azobenzene-4,4'-dicarboxylic acid (AZBDA), the acid form of the target ester, demonstrates faster trans-cis isomerization kinetics and faster thermal relaxation of the cis isomer compared to Stilbene-4,4'-dicarboxylic Acid (SDCA) [1]. While this comparison is for the acid form, it highlights the intrinsic photoswitching advantage of the azobenzene core over the stilbene core, which is retained in the ester derivative.

Photoresponsive Materials Molecular Switches Smart Materials

Quantified Thermal Decomposition and Hazard Profile for Safe Process Scale-Up

A dedicated thermal hazard analysis of azobenzene-4,4'-dicarboxylic acid dimethyl ester (AADE) provides crucial quantitative data for safe handling and scale-up. The study reports an exothermic heat of decomposition fluctuating within the range of 790.85–895.69 kJ kg⁻¹, and activation energies for decomposition ranging from 90.96 kJ mol⁻¹ at conversion rates of 0.05–0.40 [1].

Process Safety Thermal Analysis Scale-up

Differential Photoisomerization Behavior in Confined Environments vs. Unsubstituted Azobenzene

The photoisomerization behavior of azobenzene derivatives is highly sensitive to the chemical environment and substitution. While azobenzene and 3,3′-dimethylazobenzene show a high cis/trans ratio of approximately 90:10 when adsorbed in zeolite NaY, the diethyl ester analogue of the target compound (azobenzene-4,4′-dicarboxylic acid diethyl ester) exhibits a remarkable suppression of cis-isomer formation, reaching only about 30% in the same environment [1].

Photoisomerization Zeolite Encapsulation Smart Materials

High-Value Application Scenarios for Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester Based on Quantitative Differentiation


Electrochromic Devices Requiring High Stability and Defined Switching

The superior electrochromic stability of ADDEDs over ADADEs and ATFAEDs [1] makes azobenzene-4,4'-dicarboxylic acid dimethyl ester the preferred precursor for developing high-performance electrochromic layers. Its defined switching from colorless to magenta at ±3.0 V [2] is ideal for fabricating smart windows with predictable optical modulation and low power consumption, as well as for electronic paper displays requiring reliable, long-term cycling stability.

Synthesis of Photoresponsive Metal-Organic Frameworks (MOFs) with Tunable Properties

The azobenzene core's faster photoswitching kinetics compared to stilbene analogues [3] makes this compound a valuable building block for creating dynamic, light-responsive MOFs. When used as a linker or its hydrolyzed acid form, it enables the construction of smart materials for applications such as tunable gas adsorption, light-controlled drug delivery systems, and advanced sensors. The quantified thermal safety data [4] further supports its safe use in solvothermal MOF synthesis, allowing for controlled scale-up.

Development of Dual-Stimuli-Responsive and Photo-Controlled Systems

The unique photoisomerization behavior of the ester-functionalized azobenzene core, which differs significantly from unsubstituted azobenzene in confined environments [5], positions this compound as a key component for designing complex, multi-responsive systems. It is well-suited for creating optical memory devices, dual-stimuli-responsive gels or coatings, and photo-controlled catalysts where the precise tuning of the cis/trans equilibrium in a specific matrix is required to achieve the desired function.

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